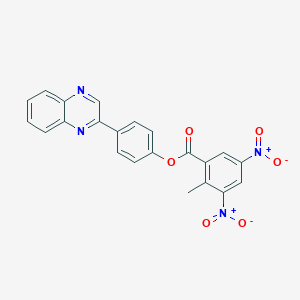
4-(quinoxalin-2-yl)phenyl 2-methyl-3,5-dinitrobenzoate
説明
4-(quinoxalin-2-yl)phenyl 2-methyl-3,5-dinitrobenzoate is a complex organic compound characterized by its unique structure, which includes a quinoxaline moiety attached to a phenyl ring, further linked to a 2-methyl-3,5-dinitrobenzoate group.
特性
分子式 |
C22H14N4O6 |
|---|---|
分子量 |
430.4g/mol |
IUPAC名 |
(4-quinoxalin-2-ylphenyl) 2-methyl-3,5-dinitrobenzoate |
InChI |
InChI=1S/C22H14N4O6/c1-13-17(10-15(25(28)29)11-21(13)26(30)31)22(27)32-16-8-6-14(7-9-16)20-12-23-18-4-2-3-5-19(18)24-20/h2-12H,1H3 |
InChIキー |
GSBPZCLTUSQBEO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)OC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3 |
正規SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)OC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3 |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(quinoxalin-2-yl)phenyl 2-methyl-3,5-dinitrobenzoate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline derivative, which is then coupled with a phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the coupling reactions and subsequent functional group modifications .
化学反応の分析
Types of Reactions
4-(quinoxalin-2-yl)phenyl 2-methyl-3,5-dinitrobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the quinoxaline moiety or the phenyl ring.
Reduction: Reduction reactions can target the nitro groups, converting them to amines.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur, particularly on the phenyl ring and the quinoxaline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups onto the phenyl or quinoxaline rings .
科学的研究の応用
4-(quinoxalin-2-yl)phenyl 2-methyl-3,5-dinitrobenzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties
作用機序
The mechanism of action of 4-(quinoxalin-2-yl)phenyl 2-methyl-3,5-dinitrobenzoate involves its interaction with specific molecular targets. The quinoxaline moiety can intercalate with DNA, disrupting its function, while the nitro groups can undergo bioreduction to form reactive intermediates that damage cellular components .
類似化合物との比較
Similar Compounds
Quinoxaline: A simpler structure with similar biological activities.
2-Methyl-3,5-dinitrobenzoate: Shares the nitrobenzoate moiety but lacks the quinoxaline group.
Phenyl 2-methyl-3,5-dinitrobenzoate: Similar structure but without the quinoxaline moiety
Uniqueness
4-(quinoxalin-2-yl)phenyl 2-methyl-3,5-dinitrobenzoate is unique due to the combination of the quinoxaline and nitrobenzoate groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for research and development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


